molecular formula C14H11NO B1630436 2-Methyl-5-phenylbenzoxazole CAS No. 61931-68-8

2-Methyl-5-phenylbenzoxazole

Cat. No. B1630436
CAS RN: 61931-68-8
M. Wt: 209.24 g/mol
InChI Key: CHZDPBVCBBQQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylbenzoxazole is a chemical compound with the empirical formula C14H11NO . It is a white to light yellow to light orange powder to crystal . It has been used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide .


Synthesis Analysis

Benzoxazole derivatives, including 2-Methyl-5-phenylbenzoxazole, can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-phenylbenzoxazole is 209.24 . Its SMILES string is Cc1nc2cc(ccc2o1)-c3ccccc3 .


Physical And Chemical Properties Analysis

2-Methyl-5-phenylbenzoxazole is a solid at 20°C . It has a melting point of 63.0 to 66.0°C and a boiling point of 158°C at 2 mmHg .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Summary of the Application : Benzoxazole, including 2-Methyl-5-phenylbenzoxazole, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Preparation of Quaternary Ammonium Salts

    • Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
  • Proteomics Research

    • Summary of the Application : 2-Methyl-5-phenylbenzoxazole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1)

    • Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
  • Proteomics Research

    • Summary of the Application : 2-Methyl-5-phenylbenzoxazole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1)

    • Summary of the Application : 2-Methyl-5-phenylbenzoxazole was used in the preparation of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcome of the application resulted in the successful synthesis of 2-methyl-3-ethyl-5-phenyl-1H-benzoxazolium iodide (QM1) .

Safety And Hazards

2-Methyl-5-phenylbenzoxazole is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for 2-Methyl-5-phenylbenzoxazole are not available, the compound’s potential in drug discovery and the ongoing research into benzoxazole derivatives suggest promising avenues for further exploration .

properties

IUPAC Name

2-methyl-5-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDPBVCBBQQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069531
Record name Benzoxazole, 2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylbenzoxazole

CAS RN

61931-68-8
Record name 2-Methyl-5-phenylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61931-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-methyl-5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-phenylbenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylbenzoxazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylbenzoxazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-phenylbenzoxazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-phenylbenzoxazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-phenylbenzoxazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-phenylbenzoxazole

Citations

For This Compound
24
Citations
H Shirouzu, H Morita, M Tsukamoto - Tetrahedron, 2014 - Elsevier
… , and 2-methyl-5-phenylbenzoxazole, while acids include triflic acid 6 and perchloric acid. All of the salts were nonhygroscopic crystalline compounds. 2-Methyl-5-phenylbenzoxazole …
Number of citations: 15 www.sciencedirect.com
ZM Akhrimenko, GV Sukhomlinova - inis.iaea.org
AZOLES, CHLORINE COMPOUNDS, COMPLEXES, HALOGEN COMPOUNDS, HETEROCYCLIC COMPOUNDS, NONAQUEOUS SOLVENTS, ORGANIC COMPOUNDS, ORGANIC …
Number of citations: 0 inis.iaea.org
JK Dey, SK Dogra - 1990 - nopr.niscpr.res.in
Absorption and fluorescence spectral characteristics of some 2-alkyl- and 2-aryl-benzoxazoles have been studied in different solvents and at various acid concentrations. Dual …
Number of citations: 21 nopr.niscpr.res.in
E Rajchl, J Janda, M Sedlačík - Journal of Radioanalytical and Nuclear …, 2022 - Springer
This article deals with the new composition of the scintillation cocktail, which is characterized by excellent properties in terms of sample load capacity, especially concerning aqueous …
Number of citations: 1 link.springer.com
RH Glauert, FG Mann - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 2-Methyl-5-phenylbenzoxazole ethiodide (13 hours' heating) formed colourless crystals (yield 42%), mp 182-183", from acetone (Found : C, 52.4 ; H, 4.6. C1,H1,ONI requires C, 52-6 ; H…
Number of citations: 1 pubs.rsc.org
Y Shen, ML Lee - Journal of Microcolumn Separations, 1996 - Wiley Online Library
Strongly basic polyethylenimines (PEI) were coated on both untreated and diol‐bonded silica particles. The resultant basic surface was found suitable for the separation of strongly …
Number of citations: 11 onlinelibrary.wiley.com
ZH Peng, XF Zhou, S Carroll, HJ Geise… - Journal of Materials …, 1996 - pubs.rsc.org
The synthesis is reported of eight pyridine–, benzothiazole– and benzimidazole–rhodanine zeromethine merocyanines as blue–sensitising dyes (1–8), and of three benzoxazole-…
Number of citations: 13 pubs.rsc.org
HC Barany, M Pianka - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
The hypsochromic shifts observed in the absorption spectra of azines containing alkyl substituents on the carbon atoms of the azomethine groups, and in those of the thia-and selena-…
Number of citations: 3 pubs.rsc.org
W Mao - depositonce.tu-berlin.de
This dissertation focuses on the development of asymmetric conjugate addition of silicon nucleophiles or silicon pronucleophiles to activated alkenes, providing general and efficient …
Number of citations: 3 depositonce.tu-berlin.de
WY Leung, F Mao, RP Haugland… - Bioorganic & Medicinal …, 1996 - Elsevier
… The synthesis of 4 started with the eonmaercially available 2-methyl-5-phenylbenzoxazole 10 [Scheme 2]. Unlike 7, the quartemization of 10 at room temperature required the more …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.